![molecular formula C22H31ClN2O3S B4011256 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexylglycinamide](/img/structure/B4011256.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexylglycinamide
Description
Synthesis Analysis
The synthesis of similar sulfone-substituted compounds typically involves cycloaddition reactions, as seen in the study by Yamazaki et al. (1999), where sulfone-substituted cyclopropanes were produced via reactions involving sulfonylacrylates and phenylseleno compounds (Yamazaki et al., 1999). Additionally, Yamada et al. (2006) established synthetic methods for optically active cyclohexene antisepsis agents, which might share synthetic pathways with our compound of interest (Yamada et al., 2006).
Molecular Structure Analysis
Structural analysis of similar compounds includes X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate provided insights into the conformation and dihedral angles between substituted benzene rings, which can be analogous to analyzing the molecular structure of our compound (Sapnakumari et al., 2013).
Chemical Reactions and Properties
The chemical reactions of cyclohexene derivatives and their sulfone analogs often involve cycloadditions, nucleophilic substitutions, and transformations under various conditions. Studies like those by Petrov et al. (2021) on the synthesis of ethyl esters of cis-4-(methanesulfonyl)-cis-5-arylprolines and their conversion to pyrroles highlight the reactivity and potential chemical transformations relevant to our compound (Petrov et al., 2021).
Physical Properties Analysis
Physical properties, including solubility, melting point, and conformational stability, are crucial for understanding the behavior of chemical compounds. Research on similar cyclohexene and sulfone derivatives can provide comparative data, as seen in the work by Koray Özer et al. (2009), who synthesized and characterized various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including their crystalline structure and physical properties (Özer et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are central to the utility of the compound. The work by Jin et al. (2011) on the four-component synthesis of methylene-4-nitrobutanenitriles from N-sulfonylimines shows the type of complex reactions sulfone-containing compounds can undergo, which may be relevant to our compound's chemical behavior (Jin et al., 2011).
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN2O3S/c23-19-11-13-21(14-12-19)29(27,28)25(20-9-5-2-6-10-20)17-22(26)24-16-15-18-7-3-1-4-8-18/h7,11-14,20H,1-6,8-10,15-17H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPHVHOESONGOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)NCCC2=CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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